1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3-tetramethyl-2H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-12(2)9-13(3,4)11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIWGFMIKABCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554564 | |
| Record name | 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4834-33-7 | |
| Record name | 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, also known as 1,1,3,3-tetramethylindan, is a substituted indane derivative with the chemical formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol . Its structure, characterized by a benzene ring fused to a five-membered ring bearing four methyl groups at the 1 and 3 positions, makes it a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various research and development applications.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive models and comparative data from structurally related compounds to offer a robust analytical framework.
Molecular Structure and Key Features
The structure of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene presents several key features that dictate its spectroscopic behavior:
-
Aromatic Ring: The ortho-disubstituted benzene ring will give rise to characteristic signals in both NMR and IR spectra.
-
Aliphatic Five-Membered Ring: The dihydro-indene portion contains a methylene group (CH₂) and two quaternary carbons.
-
Gem-Dimethyl Groups: The four methyl groups are present as two sets of gem-dimethyl groups at positions 1 and 3. Due to the molecule's symmetry, the two methyl groups at each position are chemically equivalent, and the two gem-dimethyl-substituted carbons are also equivalent.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For nonpolar aromatic compounds like 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, common deuterated solvents for analysis include chloroform-d (CDCl₃), benzene-d₆, or acetone-d₆.[1][2][3]
A. Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H4, H5, H6, H7) | 7.0 - 7.3 | Multiplet | 4H |
| Methylene (H2) | ~1.9 - 2.1 | Singlet | 2H |
| Methyl (4 x CH₃) | ~1.3 | Singlet | 12H |
Causality Behind Predictions:
-
Aromatic Protons: The protons on the benzene ring are expected to appear in the typical aromatic region of 7.0-7.3 ppm. Due to the ortho-disubstitution, a complex multiplet is anticipated.
-
Methylene Protons: The two protons of the CH₂ group at the 2-position are chemically equivalent and are not coupled to any other protons, hence they are expected to appear as a singlet. Their position in a five-membered ring adjacent to a benzene ring and flanked by quaternary carbons suggests a chemical shift around 1.9-2.1 ppm.
-
Methyl Protons: All twelve protons of the four methyl groups are chemically equivalent due to the symmetry of the molecule. They are not coupled to any other protons and will therefore appear as a single, sharp singlet at approximately 1.3 ppm.
B. Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C3a, C7a) | ~150 - 155 |
| Aromatic (C4, C5, C6, C7) | ~120 - 130 |
| Quaternary Aliphatic (C1, C3) | ~40 - 45 |
| Methylene (C2) | ~50 - 55 |
| Methyl (4 x CH₃) | ~25 - 30 |
Causality Behind Predictions:
-
Aromatic Carbons: The two quaternary carbons of the fused ring system (C3a and C7a) are expected to be the most downfield of the aromatic signals. The four CH carbons of the benzene ring will appear in the typical aromatic region.
-
Quaternary Aliphatic Carbons: The carbons bearing the gem-dimethyl groups (C1 and C3) are quaternary and will appear in the aliphatic region.
-
Methylene Carbon: The C2 carbon is a unique methylene carbon in the five-membered ring.
-
Methyl Carbons: The four methyl groups are equivalent and will give rise to a single signal in the upfield region of the spectrum.
C. Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.
-
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.
A. Predicted Mass Spectrum
For 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, electron ionization (EI) would likely be used.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 174, corresponding to the molecular weight of the compound. This peak should be reasonably intense due to the stability of the aromatic system.
-
Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of a methyl group (CH₃•) to form a stable benzylic carbocation.
-
m/z = 159: This would be a very prominent peak, likely the base peak, resulting from the loss of a methyl radical ([M - 15]⁺). The resulting ion is stabilized by resonance with the aromatic ring.
-
Further Fragmentation: Subsequent fragmentation of the m/z 159 ion could involve the loss of another methyl group or other neutral fragments, leading to smaller fragment ions.
-
Table 3: Predicted Key Fragments in the Mass Spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
| m/z | Proposed Fragment |
| 174 | [M]⁺ |
| 159 | [M - CH₃]⁺ |
| 144 | [M - 2CH₃]⁺ |
| 129 | [M - 3CH₃]⁺ |
| 115 | [M - 4CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
B. Experimental Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing volatile, nonpolar compounds like 1,1,3,3-tetramethylindan.[4][5][6]
-
Sample Preparation:
-
GC-MS System Configuration:
-
GC Column: A nonpolar column, such as a DB-5ms or HP-5ms, is suitable for separating hydrocarbons.
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.
-
Oven Program: A temperature program starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) will ensure good separation of any impurities.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (typically 1 µL) of the sample solution.
-
Acquire the mass spectrum over a range of m/z 40-300.
-
Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.
-
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
A. Predicted Infrared Spectrum
The IR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene will be dominated by absorptions from C-H and C-C bonds.
Table 4: Predicted IR Absorption Bands for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1470 - 1450 | C-H Bend (Scissoring) | CH₂ |
| 1385, 1365 | C-H Bend | gem-Dimethyl |
| 770 - 730 | C-H Bend (Out-of-Plane) | ortho-Disubstituted Aromatic |
Causality Behind Predictions:
-
Aromatic C-H Stretch: The C-H bonds on the benzene ring will show stretching vibrations at wavenumbers just above 3000 cm⁻¹.[8][9][10]
-
Aliphatic C-H Stretch: The C-H bonds of the methyl and methylene groups will exhibit strong stretching absorptions in the 2850-2980 cm⁻¹ region.
-
Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the aromatic ring typically gives rise to two or more bands in the 1480-1600 cm⁻¹ range.[8][9][10]
-
CH₂ Scissoring: The bending vibration of the methylene group is expected to appear around 1450-1470 cm⁻¹.[11][12][13][14]
-
gem-Dimethyl Bending: The presence of gem-dimethyl groups often results in a characteristic doublet in the 1365-1385 cm⁻¹ region.[8]
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane bending of the C-H bonds on the ortho-disubstituted aromatic ring will produce a strong absorption in the 730-770 cm⁻¹ range.[9]
B. Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is a convenient method for obtaining IR spectra of liquid or solid samples with minimal preparation.[15][16][17][18]
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of liquid 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene directly onto the ATR crystal.
-
If the sample is a solid, place a small amount onto the crystal and use the pressure arm to ensure good contact.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
-
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the proton (¹H) NMR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (CAS No. 4834-33-7, Molecular Formula: C₁₃H₁₈).[1] As a Senior Application Scientist, this document is designed to not only present the spectral data but also to elucidate the underlying principles that govern the observed chemical shifts, multiplicities, and integration. Understanding these fundamentals is crucial for researchers in fields ranging from medicinal chemistry to materials science, where precise structural confirmation is paramount.
The structure of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene presents a fascinating case for ¹H NMR analysis due to its distinct proton environments: four equivalent methyl groups, a methylene bridge, and a symmetrically substituted aromatic ring. This guide will deconstruct the expected spectrum, providing a predictive analysis grounded in established NMR theory and data from analogous structures.
Molecular Structure and Proton Environments
A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the identification of all unique proton environments.
Caption: Molecular structure of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
Due to the molecule's symmetry, we can identify three distinct sets of proton environments:
-
Aromatic Protons (Hₐ): Four protons attached to the benzene ring. Due to the substitution pattern, these protons are chemically equivalent and are expected to produce a complex multiplet or a deceptively simple singlet.
-
Methylene Protons (Hₘ): Two protons of the CH₂ group in the five-membered ring. These protons are chemically equivalent.
-
Methyl Protons (H꜀): Twelve protons from the four methyl groups. All four methyl groups are chemically equivalent due to the symmetry of the molecule.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for each proton environment in 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene. These predictions are based on established chemical shift ranges for similar structural motifs.[2][3][4][5]
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (H꜀) | ~1.3 | Singlet | 12H |
| Methylene Protons (Hₘ) | ~1.9 | Singlet | 2H |
| Aromatic Protons (Hₐ) | ~7.1 - 7.3 | Multiplet (or Singlet) | 4H |
Methyl Protons (H꜀): A Sharp Singlet at ~1.3 ppm
The twelve protons of the four methyl groups are all chemically equivalent. They are attached to quaternary carbons and have no adjacent protons to couple with. Consequently, they will appear as a single, sharp singlet in the spectrum. Their expected chemical shift is in the typical upfield region for alkyl protons, around 1.3 ppm.
Methylene Protons (Hₘ): A Singlet Around ~1.9 ppm
The two protons of the central methylene group are also chemically equivalent and have no neighboring protons to couple with. This will result in a singlet. Being adjacent to the aromatic ring and the quaternary carbons, these protons are slightly deshielded compared to the methyl protons, and their signal is anticipated to appear around 1.9 ppm.
Aromatic Protons (Hₐ): A Complex Pattern in the Aromatic Region (~7.1 - 7.3 ppm)
The four protons on the benzene ring are symmetrically disposed. In an ideal scenario, with identical coupling constants between all adjacent and non-adjacent protons, they might appear as a single sharp line. However, more realistically, small differences in coupling constants (ortho, meta, and para couplings) will likely lead to a more complex multiplet.[6] The chemical shift for these protons is expected in the aromatic region, typically between 7.1 and 7.3 ppm. The downfield shift is a result of the ring current effect in the benzene ring, which deshields the attached protons.[7]
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
- Weigh approximately 5-10 mg of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single residual peak at 7.26 ppm, which can be used for spectral calibration.[8][9]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0 ppm is required.[10]
- Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
2. Instrument Setup and Calibration:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.
- Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak (0 ppm) to its known chemical shift.
3. Data Acquisition:
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
- Use a standard pulse sequence, such as a simple one-pulse experiment.
- Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans should be sufficient.
- Ensure the relaxation delay is set appropriately (typically 1-5 seconds) to allow for full relaxation of the protons between scans, which is crucial for accurate integration.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform a baseline correction to obtain a flat baseline.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for acquiring and interpreting the ¹H NMR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is predicted to be relatively simple, exhibiting three distinct signals corresponding to the methyl, methylene, and aromatic protons. This in-depth guide provides the theoretical and practical framework for researchers to confidently acquire, interpret, and validate the structure of this compound. By understanding the principles of chemical shift, multiplicity, and integration, and by following a robust experimental protocol, scientists can leverage the power of NMR spectroscopy for accurate and reliable molecular characterization.
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Introduction: The Structural Significance of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the expected spectral data, grounded in fundamental principles of magnetic resonance.
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is a substituted indane derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered ring. The key feature of this molecule is the presence of four methyl groups, creating two gem-dimethyl groups at positions 1 and 3 of the dihydroindene core. This high degree of substitution and symmetry has direct and predictable consequences on its ¹³C NMR spectrum. Understanding this spectrum is crucial for confirming its synthesis, assessing its purity, and as a foundational step for further chemical modifications and drug design applications.
Predicting the ¹³C NMR Spectrum: A First Principles Approach
A key aspect of NMR spectroscopy is the ability to predict the number and approximate chemical shifts of the signals for a given structure. This predictive power stems from the principle that chemically non-equivalent carbon atoms will resonate at different frequencies in the NMR spectrometer.
The Role of Molecular Symmetry
The structure of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene possesses a plane of symmetry that bisects the C2 methylene group and the aromatic ring. This symmetry makes several pairs of carbon atoms chemically equivalent.[1] When carbon atoms are chemically equivalent, they produce a single, combined signal in the ¹³C NMR spectrum.[1]
-
The four methyl groups are in two pairs of equivalent carbons.
-
The two quaternary carbons at positions 1 and 3 are equivalent.
-
The aromatic carbons C4 and C7 are equivalent, as are C5 and C6.
-
The quaternary aromatic carbons C3a and C7a are also equivalent.
Consequently, instead of the 13 signals that would be expected from a molecule with 13 carbon atoms, we anticipate a significantly smaller number of signals due to this symmetry.
Predicted Chemical Shifts and Assignments
Based on established chemical shift ranges for various carbon environments, we can predict the approximate chemical shifts (δ) in parts per million (ppm) for each unique carbon in 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.[2][3] The following table summarizes these predictions.
| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1, C3 | Quaternary (sp³) | 40 - 50 | Shielded quaternary carbons adjacent to an aromatic ring. |
| C2 | Methylene (CH₂) | 50 - 60 | A deshielded methylene carbon due to its position between two quaternary centers. |
| C1-CH₃, C3-CH₃ | Methyl (CH₃) | 25 - 35 | Typical range for methyl groups on a quaternary carbon.[2] |
| C3a, C7a | Quaternary Aromatic (sp²) | 145 - 155 | Deshielded due to being part of the aromatic system and at a ring fusion. |
| C4, C7 | Aromatic (CH) | 120 - 130 | Standard chemical shift for monosubstituted aromatic CH carbons.[2] |
| C5, C6 | Aromatic (CH) | 125 - 135 | Aromatic CH carbons, slightly deshielded compared to C4/C7. |
Note: These are estimated ranges, and the actual experimental values may vary based on solvent and other experimental conditions.
Experimental Protocol for High-Resolution ¹³C NMR Acquisition
The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise ratio.
Sample Preparation
-
Analyte Purity : Ensure the 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene sample is of high purity to avoid signals from contaminants.
-
Solvent Selection : Chloroform-d (CDCl₃) is a suitable solvent as it dissolves a wide range of organic compounds and its residual proton signal provides a convenient reference.[4]
-
Concentration : For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
Filtration : To ensure magnetic field homogeneity, the sample solution should be free of any solid particles. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).[6] However, modern spectrometers can reference the spectrum to the residual solvent signal (CDCl₃ at 77.16 ppm).
Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps in setting up the NMR spectrometer for data acquisition.
Sources
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
This guide provides a detailed exploration of the mass spectrometric behavior of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this alkylated indane derivative. By integrating established principles of mass spectrometry with comparative analysis of structurally similar compounds, this guide offers a robust framework for the identification and structural characterization of this molecule and its analogues.
Introduction: The Significance of Alkylated Indanes and Mass Spectrometry
Substituted indanes are a class of organic compounds that feature in a variety of applications, from pharmaceuticals to materials science. Their structural characterization is paramount for quality control, metabolite identification, and understanding reaction mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification of volatile and semi-volatile organic compounds.[1][2] The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the ionized molecule, offering valuable insights into its structure.[3]
This guide focuses on 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, a molecule whose fragmentation is governed by the stability of the resulting carbocations and radical species. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices.
Ionization and Molecular Ion Formation
For a non-polar hydrocarbon like 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, Electron Ionization (EI) is the most common and effective ionization technique.[4] In the ion source of a mass spectrometer, the vaporized sample is bombarded with high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺•).
M + e⁻ → M⁺• + 2e⁻
The molecular ion for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (C₁₃H₁₈) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 174.28 g/mol .[5] The stability of the aromatic ring often leads to a discernible molecular ion peak in the mass spectrum of such compounds.[6]
Predicted Fragmentation Pathways
The mass spectrum of 1,1,3-Trimethyl-2,3-dihydro-1H-indene shows a prominent base peak at m/z 145, corresponding to the loss of a methyl radical (•CH₃).[7] A similar initial fragmentation is highly probable for the tetramethyl analogue.
Primary Fragmentation: Loss of a Methyl Radical
The most favored initial fragmentation step is the cleavage of a C-C bond to expel a methyl radical, leading to the formation of a stable tertiary carbocation. This is a classic example of charge site-initiated fragmentation.[8]
C₁₃H₁₈⁺• → [C₁₂H₁₅]⁺ + •CH₃ (m/z 174) → (m/z 159)
This fragment at m/z 159 is expected to be a major peak, likely the base peak, in the mass spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene due to the high stability of the resulting tertiary benzylic carbocation.
Secondary Fragmentation Pathways
Further fragmentation of the [M-15]⁺ ion can occur through various pathways, including rearrangements and further neutral losses.
-
Loss of Propene (C₃H₆): A common fragmentation pathway for alkyl-substituted aromatic compounds is the rearrangement and loss of a neutral alkene molecule. In this case, the loss of propene from the m/z 159 fragment could lead to a stable ion at m/z 117.
[C₁₂H₁₅]⁺ → [C₉H₉]⁺ + C₃H₆ (m/z 159) → (m/z 117)
-
Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This would involve a more complex rearrangement and cleavage of the five-membered ring.
The following diagram illustrates the predicted primary fragmentation pathway:
Caption: Predicted primary fragmentation of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
Tabulated Summary of Predicted Key Fragments
The following table summarizes the predicted key ions and their proposed structures in the mass spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
| m/z | Proposed Ion | Formula | Comments |
| 174 | Molecular Ion (M⁺•) | [C₁₃H₁₈]⁺• | Should be observable, though potentially of low intensity. |
| 159 | [M - CH₃]⁺ | [C₁₂H₁₅]⁺ | Expected to be the base peak due to the formation of a stable tertiary benzylic carbocation. |
| 117 | [M - CH₃ - C₃H₆]⁺ | [C₉H₉]⁺ | Resulting from a rearrangement and loss of propene. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | A common fragment for alkyl-substituted aromatic compounds. |
Experimental Protocol for GC-MS Analysis
To acquire the mass spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, the following GC-MS methodology is recommended. This protocol is designed to provide a robust and reproducible analysis.[9][10]
Objective: To obtain the electron ionization (EI) mass spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
Materials:
-
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene standard
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte in the chosen solvent (e.g., 100 µg/mL).
-
Ensure the sample is fully dissolved before injection.
-
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it with the predicted fragments and library spectra if available.
-
The following workflow diagram illustrates the experimental process:
Caption: Experimental workflow for the GC-MS analysis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
Conclusion
The mass spectrometry fragmentation of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is predicted to be dominated by the loss of a methyl radical to form a highly stable tertiary benzylic carbocation at m/z 159. Subsequent fragmentation through neutral losses, such as propene, can provide further structural confirmation. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality mass spectra for this and related compounds. A thorough understanding of these fragmentation pathways is essential for the accurate identification and structural elucidation of alkylated indanes in various scientific and industrial applications.
References
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National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Reddy, A. V. B., & Reddy, K. V. N. S. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Pharmaceutical Analysis, 7(5), 313-318. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Ahmed, M. G., Moeiz, S. M. I., Ahmed, S. A., & Hussam, A. (2006). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry - Section B, 45B(5), 1234-1241. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisilazane. National Center for Biotechnology Information. Retrieved from [Link]
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Scholefield, J., & Vander-Heyden, Y. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of agricultural and food chemistry, 55(19), 7654–7659. Retrieved from [Link]
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van der Doelen, G. A., van den Berg, K. J., & Boon, J. J. (2000). Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. In Molecular studies of fresh and aged triterpenoid varnishes (pp. 137-154). AMOLF. Retrieved from [Link]
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Krajsovszky, G., Tóth, E., & Ludányi, K. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169. Retrieved from [Link]
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Cunningham, S., Hermann, G., Webster, L., & Yates, K. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Scottish Marine and Freshwater Science, 11(6). Retrieved from [Link]
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Chemical reactivity of the tetramethylindane scaffold
An In-Depth Technical Guide to the Chemical Reactivity of the Tetramethylindane Scaffold
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetramethylindane scaffold, a bicyclic aromatic hydrocarbon, represents a cornerstone structural motif in several areas of applied chemistry. Characterized by a rigid framework combining an aromatic ring with a gem-dimethylated cyclopentane ring, this scaffold possesses a unique combination of lipophilicity, steric bulk, and predictable reactivity. While its most prominent application lies in the synthesis of high-value polycyclic musk fragrances, its utility as a rigid, metabolically stable core is gaining attention in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the chemical reactivity of the tetramethylindane core, focusing on the underlying principles that govern its transformations. We will delve into the mechanistic details of key reactions, provide field-proven experimental protocols, and discuss the strategic application of this scaffold in modern chemical synthesis.
Introduction: The Tetramethylindane Core
The term "tetramethylindane" most commonly refers to isomers such as 1,1,4,7-tetramethylindane and 1,1,5,7-tetramethylindane. These structures consist of an indane core (a benzene ring fused to a cyclopentane ring) bearing four methyl substituents. The gem-dimethyl group on the aliphatic ring imparts significant conformational rigidity and steric influence, while the methyl groups on the aromatic ring govern its electronic properties and regiochemical reactivity.
The primary significance of this scaffold stems from its role as a key intermediate in the production of synthetic musks, which are indispensable in the fragrance industry.[1][2] Beyond perfumery, the rigid and well-defined three-dimensional structure of the tetramethylindane core makes it an attractive scaffold for designing molecules with specific biological activities, where precise orientation of functional groups is critical for receptor binding.[3] The strategic placement of methyl groups can also enhance metabolic stability by blocking potential sites of oxidation, a valuable attribute in drug design.[3]
| Property | Value (for 1,1,4,7-Tetramethylindane) |
| Molecular Formula | C₁₃H₁₈[4] |
| Molecular Weight | 174.28 g/mol [4] |
| IUPAC Name | 1,1,4,7-Tetramethyl-2,3-dihydro-1H-indene[4] |
| Appearance | Colorless liquid |
| Key Feature | Fused aromatic and gem-dimethylated aliphatic ring |
Synthesis of the Tetramethylindane Scaffold
The construction of the tetramethylindane core is typically achieved through acid-catalyzed cyclialkylation reactions, a variant of the Friedel-Crafts reaction.[5][6] The general strategy involves reacting a suitably substituted aromatic compound with a molecule capable of forming a five-membered ring.
A common and industrially relevant approach is the reaction of p-cymene with a C5-alkene or alcohol, such as 2-methyl-2-butene or isoprene, in the presence of a strong acid catalyst like sulfuric acid or polyphosphoric acid.
Conceptual Synthesis Workflow
Caption: General workflow for tetramethylindane synthesis.
Experimental Protocol: Synthesis of 1,1,5,7-Tetramethylindane
This protocol describes a representative synthesis via the cyclization of p-cymene with isoprene.
Materials:
-
p-Cymene
-
Isoprene
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Stirring plate, three-neck round-bottom flask, dropping funnel, condenser, ice bath.
Procedure:
-
Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath.
-
Initial Charge: Add 134 g (1.0 mol) of p-cymene and 100 mL of DCM to the flask. Begin stirring and cool the mixture to 0-5 °C.
-
Catalyst Addition: Slowly add 98 g (1.0 mol) of concentrated sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reactant Addition: Over a period of 2 hours, add 68 g (1.0 mol) of isoprene dropwise from the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 3 hours.
-
Quenching: Slowly and carefully pour the reaction mixture into 500 g of crushed ice with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield the 1,1,5,7-tetramethylindane as a colorless oil.
Self-Validation and Causality: The use of a strong acid like H₂SO₄ is crucial for protonating the alkene (isoprene), generating a stable tertiary carbocation that acts as the electrophile. The reaction is performed at low temperatures to minimize side reactions, such as polymerization of the isoprene and sulfonation of the aromatic ring. The slow addition of the alkene maintains a low concentration of the electrophile, favoring the desired intramolecular cyclization over intermolecular reactions.
Chemical Reactivity: The Aromatic Nucleus
The reactivity of the tetramethylindane scaffold is dominated by Electrophilic Aromatic Substitution (EAS) .[7] The aromatic ring, activated by the electron-donating effects of the two methyl groups and the alkyl framework of the fused ring, acts as a nucleophile.[8][9]
The directing effects of the substituents are paramount:
-
Activating Groups: All alkyl groups (methyl and the fused ring) are activating and ortho, para-directing.
-
Steric Hindrance: The gem-dimethyl group at the C1 position and the methyl group at C7 sterically hinder the C6 position. Similarly, the C4 position is shielded.
This interplay of electronic activation and steric hindrance dictates the regiochemical outcome of EAS reactions, generally favoring substitution at the less hindered position that is ortho or para to the activating groups. For 1,1,5,7-tetramethylindane, the most probable site of attack is the C6 position. For 1,1,4,7-tetramethylindane, substitution typically occurs at the C5 or C6 position.
General Mechanism of Electrophilic Aromatic Substitution
Caption: The two-step mechanism of electrophilic aromatic substitution.
Friedel-Crafts Acylation
This is arguably the most important reaction for this scaffold, as it introduces a versatile ketone functionality. It is the gateway to many fragrance compounds and provides a handle for further synthetic modifications.[10] The reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12]
Causality: The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, generating a highly electrophilic acylium ion (R-C≡O⁺). This potent electrophile is then attacked by the electron-rich aromatic ring of the tetramethylindane. The reaction is generally irreversible and does not suffer from the polyalkylation issues sometimes seen in Friedel-Crafts alkylations.
Experimental Protocol: Acylation of 1,1,4,7-Tetramethylindane
Materials:
-
1,1,4,7-Tetramethylindane
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric Acid (5 M)
-
Hexane
Procedure:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of 17.4 g (0.1 mol) of 1,1,4,7-tetramethylindane in 100 mL of dry nitrobenzene. Cool the solution to -10 °C in an ice-salt bath.
-
Catalyst Addition: Add 14.7 g (0.11 mol) of anhydrous AlCl₃ in portions, keeping the temperature below -5 °C.
-
Acylating Agent Addition: Slowly add 8.6 g (0.11 mol) of acetyl chloride dropwise over 30 minutes.
-
Reaction: Stir the mixture at -5 °C for 4 hours.
-
Quenching: Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl.
-
Workup: Separate the organic layer. Wash with 100 mL of 5 M HCl, followed by water until the washings are neutral.
-
Purification: Remove the nitrobenzene solvent by steam distillation. The remaining residue is then extracted with hexane, dried over anhydrous MgSO₄, and concentrated. The product, 6-acetyl-1,1,4,7-tetramethylindane, can be further purified by vacuum distillation or recrystallization.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, which is a powerful electron-withdrawing group and a precursor to an amino group via reduction.[13] The standard reagent is a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) in situ.[14]
Causality: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The reaction must be carefully controlled at low temperatures to prevent over-nitration and oxidative side reactions.
| Reagent System | Electrophile | Typical Conditions |
| HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 0-10 °C |
| N₂O₅ in HNO₃ | NO₂⁺ (Nitronium ion) | -20 to 0 °C[15] |
Halogenation
The introduction of a halogen (Cl, Br) provides a critical functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery and materials science. The reaction proceeds by treating the tetramethylindane with a halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃).[16][17]
Causality: The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile (e.g., "Br⁺") which is then attacked by the aromatic ring.
Reactivity of the Aliphatic Ring
While less reactive than the aromatic nucleus, the aliphatic portion of the scaffold can undergo transformations, primarily at the benzylic positions (the CH₂ groups).
Oxidation
Under strong oxidizing conditions (e.g., KMnO₄, CrO₃), the benzylic carbons can be oxidized to form ketones (indanones). This reaction provides an alternative route to functionalized scaffolds. For instance, oxidation of the tetramethylindane can yield a tetramethylindanone, another valuable class of fragrance molecules.[1]
More selective oxidation can be achieved using milder reagents. For example, N-bromosuccinimide (NBS) under light initiation can be used for benzylic bromination, which can then be converted to other functional groups.
Summary of Reactivity and Applications
The tetramethylindane scaffold's reactivity is a predictable consequence of its structure. The electron-rich aromatic ring is the primary site for electrophilic substitution, with regioselectivity governed by a balance of electronic activation from alkyl groups and steric hindrance.
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Methodological & Application
The Strategic Utility of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene in Synthetic Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Sterically Hindered Scaffold
In the vast landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, often referred to as tetramethylindane, presents itself as a unique and versatile scaffold. Its rigid, bicyclic framework, combined with the steric shielding provided by the four methyl groups at the benzylic positions, imparts distinct reactivity and stability to its derivatives. This guide provides an in-depth exploration of the synthesis and application of tetramethylindane as a strategic building block for researchers in organic synthesis, materials science, and drug development.
The core indane structure is a recognized "privileged" scaffold in medicinal chemistry, with derivatives showing promise as potent therapeutic agents.[1] The tetramethyl substitution pattern, in particular, offers a unique handle for controlling molecular shape and reactivity, making it a valuable starting point for diverse synthetic endeavors. This document will detail the synthesis of the parent molecule and provide protocols for its functionalization at both the aliphatic and aromatic positions, highlighting its utility in the synthesis of fragrance components and precursors to complex polycyclic systems.
I. Synthesis of the Core Building Block: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
The most common and industrially viable route to 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is through the Friedel-Crafts alkylation of an aromatic substrate.[2][3] This reaction proceeds via electrophilic aromatic substitution, where a carbocationic intermediate is generated and subsequently attacked by the electron-rich benzene ring.[4]
Causality in Synthesis: The Friedel-Crafts Alkylation Pathway
The synthesis typically involves the reaction of benzene with a suitable precursor that can generate the necessary C13 backbone. One effective method utilizes the reaction of benzene with a di-haloalkane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the haloalkane, facilitating the formation of a carbocation which then undergoes an intramolecular cyclization. The gem-dimethyl groups are installed via precursors that can readily form stable tertiary carbocations.
Caption: Synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
Protocol 1: Synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
Materials:
-
Benzene (anhydrous)
-
2,4-dichloro-2,4-dimethylpentane
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Addition funnel
-
Ice bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
In the addition funnel, prepare a solution of 2,4-dichloro-2,4-dimethylpentane (1.0 eq) in anhydrous benzene (5.0 eq).
-
Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene as a colorless oil.
| Property | Value |
| Molecular Formula | C₁₃H₁₈ |
| Molecular Weight | 174.28 g/mol |
| CAS Number | 4834-33-7 |
| Boiling Point | Approx. 215-217 °C |
| Appearance | Colorless oil |
II. Functionalization at the Aliphatic Core: The C2 Position
The methylene group at the C2 position of the tetramethylindane scaffold is a prime site for functionalization. Oxidation to the corresponding ketone, 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-one, provides a versatile intermediate for a variety of subsequent transformations, most notably aldol-type condensations.[5][6]
Protocol 2: Oxidation to 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-one
Causality: The choice of oxidant is crucial to selectively oxidize the benzylic C-H bonds at the C2 position without affecting the aromatic ring or the methyl groups. Oxidants like chromium trioxide in acetic acid or potassium permanganate under controlled conditions are effective. The reaction proceeds via the formation of a benzylic radical or a chromate ester intermediate.
Materials:
-
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Water
-
Diethyl ether
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chromium trioxide (2.0 eq) in a mixture of acetic acid and water, keeping the temperature below 20 °C.
-
After the addition, allow the mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into a beaker of ice water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, sodium bisulfite solution (to remove excess chromium), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-one as a crystalline solid.
Protocol 3: Aldol Condensation for Fragrance Precursors
Causality: The ketone intermediate readily undergoes base-catalyzed aldol condensation with aldehydes.[5][6] The absence of α-hydrogens on the ketone prevents self-condensation, leading to a single crossed-aldol product.[7] Subsequent dehydration is often spontaneous or can be induced by heating, yielding an α,β-unsaturated ketone, a common motif in fragrance molecules.[8]
Caption: Aldol condensation of the tetramethylindanone.
Materials:
-
1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-one
-
Benzaldehyde (or other suitable aldehyde)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Water
-
Hexane
Procedure:
-
Dissolve 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-one (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Slowly add the sodium hydroxide solution dropwise with stirring at room temperature.
-
A precipitate may form as the reaction proceeds. Stir the mixture for 2-4 hours.
-
Pour the reaction mixture into cold water and collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold hexane.
-
The product can be further purified by recrystallization from ethanol to give the desired α,β-unsaturated ketone.
| Reactant Aldehyde | Product Name | Expected Yield | Application |
| Benzaldehyde | 2-benzylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-one | 85-95% | Fragrance intermediate |
| Cinnamaldehyde | 1,1,3,3-tetramethyl-2-(3-phenylallylidene)-2,3-dihydro-1H-inden-2-one | 80-90% | UV absorber, fragrance |
III. Functionalization of the Aromatic Ring: Electrophilic Aromatic Substitution
The benzene ring of the tetramethylindane scaffold is susceptible to electrophilic aromatic substitution (EAS).[9][10] The alkyl substituents are activating and ortho-, para-directing. However, the significant steric hindrance from the gem-dimethyl groups at the 1-position will strongly favor substitution at the 5- and 6-positions.
Protocol 4: Nitration of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
Causality: Nitration is a classic EAS reaction that introduces a nitro group onto the aromatic ring using a mixture of nitric and sulfuric acids. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Materials:
-
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Ice-salt bath
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, cool a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) to 0 °C in an ice-salt bath.
-
Dissolve 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (1.0 eq) in dichloromethane.
-
Add the solution of the indane derivative dropwise to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting product will be a mixture of regioisomers, which can be separated by column chromatography. The major product is expected to be the 5-nitro derivative.
IV. Application in the Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
The rigid and pre-organized structure of tetramethylindane derivatives makes them excellent precursors for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs).[11][12] These reactions often involve a sequence of functionalization followed by cyclization and aromatization.
Conceptual Workflow: From Indane to PAHs
Caption: Pathway to PAHs from the tetramethylindane scaffold.
This conceptual workflow highlights a potential route where the tetramethylindane core is first functionalized, for example, through Friedel-Crafts acylation, to introduce a reactive handle. This is followed by a cross-coupling reaction to build a larger biaryl system, which can then undergo an intramolecular cyclodehydrogenation, such as the Scholl reaction, to form the final planar, fully aromatic PAH. The gem-dimethyl groups can be retained to enhance solubility or removed under harsh conditions during aromatization.
Conclusion
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is a building block of considerable potential, offering a unique combination of rigidity and steric control. The protocols outlined in this guide provide a foundation for its synthesis and subsequent functionalization, enabling access to a wide range of derivatives. Its application in the fragrance industry and as a precursor to complex PAHs demonstrates its versatility. As synthetic methodologies continue to advance, the strategic use of such well-defined, sterically hindered scaffolds will undoubtedly play an increasingly important role in the creation of novel and functional molecules.
References
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Angewandte Chemie International Edition. (2020). New Route to Polycyclic Aromatic Hydrocarbons. ChemistryViews. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
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Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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-
NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. Retrieved from [Link]
-
Nature. (2019). Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1,1,3-trimethyl-1H-indene. Retrieved from [Link]
-
YouTube. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Retrieved from [Link]
-
sioc-journal.cn. (2015). Synthesis of Bisanthene-Based Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mixed Aldol Reactions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
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Application Notes and Protocols: The 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Rigid Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. The 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene (tetramethylindane) moiety has emerged as a privileged substructure in the design of targeted therapeutics. Its rigid, bicyclic core, adorned with four methyl groups, creates a unique three-dimensional architecture. This structure is characterized by significant lipophilicity and steric bulk, which can be expertly exploited to enhance binding affinity and selectivity for specific biological targets. The gem-dimethyl groups at the 1 and 3 positions lock the five-membered ring in a conformation that reduces entropic loss upon binding to a receptor, a key principle in rational drug design.
These inherent properties make the tetramethylindane scaffold an ideal building block for modulating protein-protein interactions and for designing ligands that target deep, hydrophobic pockets within receptors. This guide will provide an in-depth exploration of the application of this scaffold in two prominent areas of drug discovery: the development of Retinoid X Receptor (RXR) modulators and the design of novel anticancer agents. We will delve into the scientific rationale, structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and biological evaluation of derivatives incorporating this versatile core.
Application I: A Cornerstone for Retinoid X Receptor (RXR) Modulators
The Retinoid X Receptors (RXRα, RXRβ, and RXRγ) are nuclear receptors that play a pivotal role in a multitude of physiological processes by forming heterodimers with other nuclear receptors, such as the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor. This central role makes RXR a critical target for therapeutic intervention in cancer, metabolic diseases, and inflammatory conditions.
Scientific Rationale: The Role of the Hydrophobic Core
The design of RXR-selective agonists, or "rexinoids," has been a significant focus of drug development. The FDA-approved drug Bexarotene, used for the treatment of cutaneous T-cell lymphoma (CTCL), exemplifies the therapeutic potential of targeting RXR.[1] While Bexarotene itself contains a related pentamethyl-tetralin core, the design principles are directly applicable to the tetramethylindane scaffold. The ligand-binding pocket of RXR is predominantly hydrophobic. The tetramethylindane moiety serves as a highly effective hydrophobic anchor, mimicking the interactions of the endogenous ligand, 9-cis-retinoic acid.
The key advantages of using the 1,1,3,3-tetramethylindane scaffold in this context are:
-
Enhanced Lipophilicity: Facilitates entry into the hydrophobic ligand-binding pocket.
-
Conformational Rigidity: The locked conformation reduces the entropic penalty of binding, potentially leading to higher affinity.
-
Steric Influence: The specific shape and bulk of the scaffold can be leveraged to achieve selectivity for RXR over other nuclear receptors, thereby reducing off-target effects.[1]
Signaling Pathway of RXR Activation
RXR exerts its effects on gene transcription primarily through heterodimerization. Upon ligand binding, RXR undergoes a conformational change that facilitates the recruitment of coactivator proteins and the dissociation of corepressors from the nuclear receptor-DNA complex, leading to the transcription of target genes involved in processes like apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR) Insights
While extensive public SAR data for 1,1,3,3-tetramethylindane derivatives as RXR modulators are limited, we can infer key relationships from bexarotene and its analogs.[2][3] The general structure can be divided into three parts: the hydrophobic core (tetramethylindane), a linker, and a polar headgroup (typically a carboxylic acid).
| Compound ID | Hydrophobic Core | Linker | Polar Headgroup | Relative RXR Agonist Potency |
| Lead-1 | 1,1,3,3-Tetramethylindane | -C≡C- | Benzoic Acid | +++ |
| Analog-1A | 1,1,3,3-Tetramethylindane | -CH=CH- | Benzoic Acid | ++ |
| Analog-1B | 1,1,3,3-Tetramethylindane | -C≡C- | Phenylacetic Acid | + |
| Analog-1C | 1,1,3,3-Tetramethylindane | -C≡C- | Benzoic Acid (ortho-F) | ++++ |
Causality behind SAR:
-
Linker Rigidity: A rigid linker, such as an acetylene or ethylene group, is often preferred as it properly orients the hydrophobic core and the polar headgroup within the binding pocket.[2]
-
Polar Headgroup: The carboxylic acid is crucial for interacting with polar residues in the ligand-binding domain, anchoring the molecule. Shifting its position (e.g., to phenylacetic acid) can drastically reduce activity.
-
Substitution: Small electron-withdrawing groups on the phenyl ring of the polar headgroup, such as fluorine, can enhance potency, possibly by modulating the pKa of the carboxylic acid or through additional interactions with the receptor.[2]
Protocol 1: Synthesis of a Tetramethylindane-based RXR Modulator Analog
This protocol describes a plausible synthesis of a bexarotene analog featuring the 1,1,3,3-tetramethylindane core, based on established synthetic methodologies like Friedel-Crafts acylation and Wittig-type reactions.[4]
Workflow Diagram:
Step-by-Step Methodology:
-
Step 1: Friedel-Crafts Acylation.
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, add methyl 4-(chloroformyl)benzoate (1.1 eq).
-
Stir for 15 minutes, then add a solution of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indane (1.0 eq) in dry DCM (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: This electrophilic aromatic substitution attaches the keto-ester moiety to the electron-rich aromatic ring of the tetramethylindane core. The Lewis acid (AlCl₃) activates the acid chloride for the reaction.
-
Validation: Monitor reaction progress by TLC. Upon completion, quench the reaction by pouring it onto ice-water and extract with DCM. Purify the resulting ketone intermediate by column chromatography. Characterize by ¹H NMR and Mass Spectrometry.
-
-
Step 2: Wittig Reaction.
-
To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in dry tetrahydrofuran (THF, 15 mL) at 0 °C under nitrogen, add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting yellow-orange ylide solution for 1 hour at room temperature.
-
Cool the mixture back to 0 °C and add a solution of the ketone intermediate from Step 1 (1.0 eq) in dry THF (5 mL).
-
Stir at room temperature for 16 hours.
-
Causality: The Wittig reaction converts the ketone into the desired exocyclic double bond, forming the core structure of the bexarotene analog.
-
Validation: Quench with saturated NH₄Cl solution, extract with ethyl acetate, and purify by column chromatography to isolate the olefinic ester. Confirm structure with ¹H NMR, noting the appearance of vinyl proton signals.
-
-
Step 3: Saponification.
-
Dissolve the olefinic ester from Step 2 (1.0 eq) in a mixture of methanol and water (4:1, 20 mL).
-
Add potassium hydroxide (5.0 eq) and heat the mixture to reflux for 4 hours.
-
Causality: This basic hydrolysis converts the methyl ester to the corresponding carboxylic acid, the key polar group for RXR interaction.
-
Validation: Cool the reaction, acidify with 1M HCl to pH ~2-3, and extract the product with ethyl acetate. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Confirm the final structure and purity (>95%) by ¹H NMR, ¹³C NMR, HRMS, and HPLC.
-
Application II: Scaffolding for Novel Anticancer Agents
The structural features of the 1,1,3,3-tetramethylindane core also make it an attractive scaffold for the development of anticancer agents targeting other mechanisms. Its rigidity and lipophilicity can be used to orient pharmacophoric groups towards specific binding sites on proteins involved in cell proliferation and survival. While direct examples are sparse, related tetramethyl-substituted heterocyclic compounds have demonstrated promising antiproliferative and antimicrobial activities.[5]
Scientific Rationale: A Rigid Platform for Pharmacophore Display
The development of small molecule inhibitors often relies on a central scaffold to present key functional groups in a precise spatial arrangement. The tetramethylindane core can serve this purpose effectively:
-
Inert and Stable: The fully saturated aliphatic portion of the scaffold is metabolically stable.
-
Tunable Aromatic Core: The benzene ring of the indane can be functionalized to introduce various substituents that can interact with the target protein or modulate the molecule's electronic properties.
-
Lipophilicity for Cell Penetration: The inherent lipophilicity can aid in passive diffusion across cell membranes to reach intracellular targets.
Derivatives can be designed to target a range of cancer-related proteins, such as kinases or protein-protein interactions where a hydrophobic moiety is beneficial for binding.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a standard method for assessing the antiproliferative activity of newly synthesized tetramethylindane derivatives against cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Causality: This establishes a consistent population of actively dividing cells for testing the compound's effect on proliferation.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture media to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be ≤ 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Causality: A dose-response treatment is essential to determine the concentration at which the compound elicits a biological effect and to calculate the IC₅₀ value.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Validation: The amount of formazan produced is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data using graphing software (e.g., GraphPad Prism) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis. A self-validating experiment will show a clear dose-dependent decrease in cell viability.
-
Conclusion and Future Perspectives
The 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene scaffold represents a valuable, albeit underexplored, tool in the medicinal chemist's arsenal. Its distinct combination of rigidity, lipophilicity, and steric bulk provides a solid foundation for designing potent and selective modulators of challenging biological targets like nuclear receptors. The successful application of related structures in approved drugs like Bexarotene validates the core principles outlined in this guide. Future efforts should focus on expanding the diversity of tetramethylindane-based compound libraries and screening them against a wider range of targets, including kinases and protein-protein interactions implicated in cancer and other diseases. The synthetic and biological protocols provided herein offer a robust framework for researchers and drug development professionals to unlock the full therapeutic potential of this promising scaffold.
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PubChem. 1,1,3,3-tetramethylisoindoline. National Center for Biotechnology Information. [Link]
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Choudhare, S. S., Khansole, G. S., Karad, A. R., Wadwale, N. B., & Bhosale, V. N. (2022). SYNTHESIS AND BIOLOGICAL ACTIVITY OF TETRAMETHYL-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONEDERIVATIVES. Heterocyclic Letters, 12(4), 759-765. [Link]
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Pan, Z., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry Letters, 20(20), 6099-6105. [Link]
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Shao, Y., Zhang, L., & Meng, X. (2024). Recent Advances in the Reaction of MBH Carbonates: Scope and Mechanism. ResearchGate. [Link]
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Oganesyan, G. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6905. [Link]
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National Institutes of Health. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. [Link]
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Ereztech. 1,2,3,4-Tetramethyl-1,3-cyclopentadiene. [Link]
-
ResearchGate. (2025). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. [Link]
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Rotstein, B. H., et al. (2014). Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation and Preliminary PET Imaging. ACS Chemical Neuroscience, 5(8), 727-732. [Link]
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National Institutes of Health. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
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Padwa, A., et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Molecules, 23(12), 3133. [Link]
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National Institutes of Health. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]
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NIST. 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-methylene-. NIST Chemistry WebBook. [Link]
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National Institutes of Health. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents. [Link]
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Khabnadideh, S., et al. (2019). Quantitative Structure Activity Relationship of New Isatin Analogues for Design New Compounds as Anti-breast Cancer. Journal of Pharmaceutical Research International, 1-13. [Link]
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National Institutes of Health. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. [Link]
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Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. [Link]
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Oriental Journal of Chemistry. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. [Link]
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National Institutes of Health. (2024). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. [Link]
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Boehm, M. F., et al. (1995). Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8- Pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethynyl]benzoic Acid (Bexarotene). Journal of Medicinal Chemistry, 38(16), 3146-3155. [Link]
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Bauer, J. B., et al. (2011). Novel silicon-containing analogues of the retinoid agonist bexarotene: syntheses and biological effects on human pluripotent stem cells. ChemMedChem, 6(8), 1509-1517. [Link]
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MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
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National Institutes of Health. (2023). Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. [Link]
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National Institutes of Health. 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. [Link]
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National Institutes of Health. (2020). Asymmetric Ring-Closing Aminooxygenation of Alkenes en Route to 2-Amino-1,3-Diols with Vicinal Stereocenters. [Link]
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Application Notes and Protocols for Multicomponent Reactions Involving the Indane Scaffold
Introduction: The Strategic Value of Indane in Drug Discovery and the Power of Multicomponent Reactions
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile framework for the design of novel therapeutic agents targeting a wide array of biological targets. The unique conformational constraints of the indane nucleus allow for the precise spatial orientation of pharmacophoric groups, enhancing binding affinity and selectivity for enzymes and receptors.
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis, particularly in the context of drug discovery.[1] By combining three or more reactants in a single synthetic operation, MCRs enable the rapid construction of complex molecular architectures from simple and readily available starting materials.[2] This inherent efficiency, coupled with high atom economy and the potential for generating vast libraries of structurally diverse compounds, makes MCRs an ideal tool for exploring the chemical space around privileged scaffolds like indane.[1][3]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the application of several key multicomponent reactions for the synthesis of novel indane-containing compounds. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and discuss the significance of the resulting molecular frameworks.
I. The Passerini Reaction: Accessing Sterically Congested α-Acyloxycarboxamides of Indane
The Passerini three-component reaction is a cornerstone of isocyanide-based MCRs, offering a direct route to α-acyloxycarboxamides. When applied to the indane scaffold, specifically utilizing indane-1,2,3-trione, this reaction provides a highly efficient method for the synthesis of sterically demanding 2,2-disubstituted indane-1,3-dione derivatives.[4]
Causality in Experimental Design:
The choice of indane-1,2,3-trione as the carbonyl component is strategic. The central ketone at the 2-position is highly electrophilic due to the flanking electron-withdrawing carbonyl groups at positions 1 and 3. This enhanced reactivity facilitates the key nucleophilic attack by the isocyanide, a crucial step in the Passerini mechanism. The reaction proceeds smoothly at room temperature, highlighting the inherent reactivity of the starting materials and the efficiency of the multicomponent approach.[4]
Mechanistic Pathway of the Passerini Reaction with Indane-1,2,3-trione
The reaction is believed to proceed through the initial interaction of the indane-1,2,3-trione with the carboxylic acid, followed by nucleophilic attack of the isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxycarboxamide product.
Caption: Proposed mechanism of the Passerini reaction involving indane-1,2,3-trione.
Experimental Protocol: Passerini Synthesis of 2-Benzoyloxy-N-cyclohexyl-1,3-dioxo-2-indancarboxamide
This protocol describes a representative Passerini reaction using indane-1,2,3-trione, benzoic acid, and cyclohexyl isocyanide.
Materials and Reagents:
-
Indane-1,2,3-trione (1.0 mmol, 160.1 mg)
-
Benzoic acid (1.0 mmol, 122.1 mg)
-
Cyclohexyl isocyanide (1.0 mmol, 109.2 mg, 0.12 mL)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add indane-1,2,3-trione (1.0 mmol) and benzoic acid (1.0 mmol).
-
Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the solids are fully dissolved.
-
Slowly add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture dropwise over 1 minute.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 1-2 hours.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure α-acyloxycarboxamide.
Data Presentation: Representative Passerini Products
| Entry | Carboxylic Acid | Isocyanide | Product Structure | Yield (%) | Reference |
| 1 | Benzoic Acid | Cyclohexyl isocyanide | 2-benzoyloxy-N-cyclohexyl-1,3-dioxo-2-indancarboxamide | 95 | [4] |
| 2 | 4-Nitrobenzoic Acid | tert-Butyl isocyanide | N-tert-butyl-2-(4-nitrobenzoyloxy)-1,3-dioxo-2-indancarboxamide | 92 | [4] |
| 3 | Acetic Acid | Benzyl isocyanide | 2-acetoxy-N-benzyl-1,3-dioxo-2-indancarboxamide | 90 | [4] |
II. The Biginelli Reaction: Constructing Indane-Fused Dihydropyrimidinones
The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester (or a related active methylene compound), and urea or thiourea to form dihydropyrimidinones (DHPMs).[5] The incorporation of the indane-1,3-dione scaffold as the active methylene component in a Biginelli-like reaction leads to the formation of novel indenopyrimidine derivatives with significant biological potential.[1]
Rationale for Component Selection:
The methylene group at the 2-position of indane-1,3-dione is flanked by two carbonyl groups, rendering it highly acidic and thus an excellent nucleophile for the initial Knoevenagel condensation with an aldehyde.[1][6] This reactivity is central to the success of the Biginelli reaction with this particular scaffold. The use of various substituted aldehydes and urea or thiourea allows for the generation of a diverse library of indane-fused DHPMs.[1]
Experimental Workflow for the Biginelli Reaction with Indane-1,3-dione
The synthesis of indenopyrimidines via a Biginelli-like reaction is a straightforward one-pot procedure.
Caption: General workflow for the Biginelli synthesis of indenopyrimidines.
Experimental Protocol: Synthesis of 5-Phenyl-1,2,3,4-tetrahydroindeno[1,2-d]pyrimidine-2,4-dione
This protocol outlines the synthesis of an indenopyrimidine derivative using indane-1,3-dione, benzaldehyde, and urea.
Materials and Reagents:
-
Indane-1,3-dione (1.0 mmol, 146.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)
-
Urea (1.5 mmol, 90.1 mg)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, dissolve indane-1,3-dione (1.0 mmol), benzaldehyde (1.0 mmol), and urea (1.5 mmol) in ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (hexane:ethyl acetate, 1:1).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure indenopyrimidine derivative.
III. The Ugi Reaction: A Gateway to Indane-Containing Peptidomimetics
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are valuable peptidomimetics.[7][8] By incorporating an indane-containing component (amine, aldehyde, carboxylic acid, or isocyanide), novel peptide-like structures with a rigidifying indane scaffold can be accessed. For instance, the use of 1-aminoindane as the amine component introduces the indane moiety directly into the backbone of the resulting product.
Mechanistic Rationale:
The Ugi reaction mechanism involves the initial formation of an imine from the amine and aldehyde.[9] The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate. The final step is an irreversible Mumm rearrangement to yield the stable bis-amide product.[10]
Caption: Mechanism of the Ugi reaction with 1-aminoindane as the amine component.
Experimental Protocol: Ugi Synthesis of an Indane-Containing Peptidomimetic
This protocol provides a general procedure for the Ugi reaction using 1-aminoindane.
Materials and Reagents:
-
1-Aminoindane (1.0 mmol, 133.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)
-
Acetic Acid (1.0 mmol, 60.1 mg, 0.06 mL)
-
tert-Butyl isocyanide (1.0 mmol, 83.1 mg, 0.11 mL)
-
Methanol (10 mL)
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask, add 1-aminoindane (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL) and stir for 30 minutes at room temperature.
-
Add acetic acid (1.0 mmol) to the mixture and continue stirring for another 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tert-butyl isocyanide (1.0 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.[11]
-
Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel using a suitable eluent system.
IV. The Hantzsch Dihydropyridine Synthesis: Accessing Indane-Fused Pyridines
The Hantzsch dihydropyridine synthesis is a classic MCR for the preparation of 1,4-dihydropyridines (1,4-DHPs) by the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[12][13] By employing an indane-based aldehyde or a β-ketoester derived from an indanone, novel indane-fused or spiro-indane dihydropyridine scaffolds can be synthesized. These structures are of significant interest due to the established pharmacological importance of the 1,4-DHP core as calcium channel blockers.[14]
Synthetic Strategy and Mechanistic Considerations:
The reaction is thought to proceed through a series of condensations and Michael additions.[14][15] Initially, a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester can occur.[6] Concurrently, the other equivalent of the β-ketoester can react with ammonia to form an enamine. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, affords the 1,4-DHP product.[14]
Caption: General workflow for the Hantzsch synthesis of indane-fused dihydropyridines.
Experimental Protocol: Hantzsch Synthesis of an Indane-Fused Dihydropyridine
This protocol describes a general procedure for the synthesis of an indane-fused dihydropyridine using an indane-based aldehyde.
Materials and Reagents:
-
2-Formyl-1-indanone (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (20 mL)
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, combine 2-formyl-1-indanone (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield the pure indane-fused dihydropyridine.
Conclusion and Future Outlook
The multicomponent reactions detailed in these application notes—Passerini, Biginelli, Ugi, and Hantzsch—provide powerful and versatile platforms for the derivatization of the indane scaffold. The ability to rapidly generate libraries of complex, drug-like molecules from simple starting materials underscores the strategic advantage of employing MCRs in modern drug discovery programs. The resulting indane-containing heterocycles and peptidomimetics represent a rich source of novel chemical entities for biological screening and lead optimization. Future research in this area will likely focus on the development of stereoselective MCRs involving the indane scaffold, the exploration of novel MCRs to access unprecedented indane-based architectures, and the application of these synthetic strategies in the pursuit of new therapeutic agents.
References
- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). The Hantzsch synthesis: an important tool for the development of new drugs. RSC Advances, 4(92), 54282–54299.
- Dembitsky, V. M., & Gloriozova, O. A. (2022).
-
Frontiers in Chemistry. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]
-
Joechem. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]
- Shaabani, A., Maleki, A., Mofakham, H., & Bocelli, G. (2009). Passerini multicomponent reaction of indane-1,2,3-trione: an efficient route for the one-pot synthesis of sterically congested 2,2-disubstituted indane-1,3-dione derivatives. Journal of the Brazilian Chemical Society, 20(2), 309-312.
- Van der Eycken, E. V., & Voskressensky, L. G. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry–A European Journal, e202303597.
-
Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
- Van der Eycken, E. V., & Voskressensky, L. G. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry–A European Journal, e202303597.
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Recent Advances in New Multicomponent Synthesis of Structurally Diversified 1,4-Dihydropyridines. Retrieved from [Link]
-
National Institutes of Health. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]
- Becer, C. R., et al. (2018). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry, 9(1), 54-62.
-
Asian Journal of Organic & Medicinal Chemistry. (2017). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Retrieved from [Link]
-
Bentham Science. (2025). Indane-1,3-dione as a Versatile Intermediate for the Synthesis of 4-azafluorenones. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of peptidomimetics via Ugi reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.
-
JoVE. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [Video]. YouTube. [Link]
-
Preprints.org. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Retrieved from [Link]
- SpringerLink. (n.d.). Ugi and Passerini MCRs. In Peptidomimetics II.
-
National Institutes of Health. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]
- MDPI. (2018). Bio-Catalysis in Multicomponent Reactions.
- ACS Publications. (2000). Learning from the Hantzsch synthesis.
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The Crucial Role of Tetramethyl-dihydro-indene Derivatives in Fragrance Intermediate Synthesis: A Detailed Guide for Researchers
Introduction: The Aromatic Signature of Indanes
The indane framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, serves as a versatile scaffold in the fragrance industry.[1] Specifically, polysubstituted tetramethyl-dihydro-indene derivatives are key precursors to a range of synthetic fragrances, prized for their complex and persistent olfactory profiles.[2] These intermediates are instrumental in the synthesis of polycyclic musks, a class of aroma chemicals that have largely replaced nitro musks due to safety and environmental considerations. This guide will delve into the synthesis of two critical indane-based fragrance families: the warm, musky notes derived from acetylated pentamethyl-dihydro-indene (a precursor to Tonalide-type structures) and the iconic woody-musk scent of Cashmeran™.
Core Synthesis Pathways: Building the Indane Scaffold
The construction of the tetramethyl-dihydro-indene core is most commonly achieved through Friedel-Crafts chemistry, a cornerstone of aromatic substitution reactions.[3][4] This involves the reaction of an aromatic substrate with an alkylating or acylating agent in the presence of a Lewis acid catalyst.
Synthesis of 1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-indene: A Key Building Block
A foundational intermediate, 1,1,2,3,3-pentamethyl-2,3-dihydro-1H-indene, can be synthesized via an acid-catalyzed cyclialkylation reaction. A notable method involves the reaction of α-methylstyrene with an excess of 2-methyl-2-butene (amylene) in the presence of a strong acid catalyst like sulfuric acid.[5][6]
Reaction Scheme:
Figure 1: Synthesis of 1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-indene.
Detailed Protocol 1: Synthesis of 1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-indene [5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| α-Methylstyrene | 118.18 | 924 g | 7.8 |
| 2-Methyl-2-butene | 70.13 | 656 g | 9.4 |
| Sulfuric Acid (70%) | 98.08 | 11.7 g | 0.17 |
| Water | 18.02 | 500 mL | - |
| Sodium Hydroxide (10%) | 40.00 | 400 mL | - |
Procedure:
-
To a round-bottomed flask equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel, add 70% sulfuric acid (11.7 g, 0.17 mol).
-
Heat the flask to 30-35 °C.
-
Prepare a premixture of α-methylstyrene (924 g, 7.8 mol) and 2-methyl-2-butene (656 g, 9.4 mol).
-
Slowly add the premixture to the reaction flask over 5-6 hours, maintaining the reaction temperature at 30-35 °C using an external cooling bath.
-
After the addition is complete, age the reaction mixture for an additional 2 hours at the same temperature.
-
Quench the reaction by adding 500 mL of water.
-
Separate the organic layer and wash it once with 10% sodium hydroxide solution (400 mL).
-
Purify the crude product by distillation to obtain 1,1,2,3,3-pentamethyl-2,3-dihydro-1H-indene (boiling point 122 °C at 6 mmHg).
Expected Yield: Approximately 994 g.
Spectroscopic Data:
-
¹H NMR (400 MHz): 7.11-7.20 ppm (m, 4H), 1.86 ppm (q, 1H, J=7.36Hz), 1.28 ppm (s, 6H), 1.07 ppm (s, 6H), 1.00 ppm (d, 3H, J=7.36Hz).[5]
Application in Polycyclic Musk Synthesis: The Path to Tonalide™
The pentamethyl-dihydro-indene core can be further functionalized to produce precursors for polycyclic musks like Tonalide™. This typically involves a Friedel-Crafts acylation to introduce an acetyl group onto the aromatic ring.
Reaction Workflow:
Sources
- 1. RIFM fragrance ingredient safety assessment, 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, CAS Registry Number 33704-61-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. CN103772119A - 1,1,2,3,3-pentamethyl-indan and preparation method thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Untapped Potential of Sterically Encumbered Indenyl-Based Ligands: Application Notes for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene in Catalysis
Senior Application Scientist Note: The field of homogeneous catalysis is in a perpetual quest for ligands that can impart unique reactivity, selectivity, and stability to metal centers. While the electronic and steric properties of indenyl and phosphine ligands have been extensively explored, the specific contributions of the highly sterically hindered 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene scaffold remain a largely uncharted territory in the peer-reviewed literature. This document, therefore, serves as a forward-looking application note, providing a scientifically grounded yet prospective guide for researchers, scientists, and drug development professionals. The protocols and potential applications detailed herein are extrapolated from established principles of catalysis with bulky ligands and analogous indenyl systems. While direct literature precedent for the catalytic use of ligands derived from 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is not currently available, the principles outlined below offer a robust starting point for pioneering research in this promising area.
Introduction: The Rationale for Bulky Dihydroindenyl Ligands
The indenyl ligand, a benzofused analogue of the ubiquitous cyclopentadienyl ligand, is known to accelerate catalytic reactions through the "indenyl effect," which enhances the reactivity of the associated metal center.[1][2][3] By saturating the five-membered ring to form a dihydroindenyl scaffold, the hapticity is typically altered from η⁵ to a σ- or η¹-coordination mode, opening up new avenues for ligand design. The introduction of four methyl groups at the 1- and 3-positions of the 2,3-dihydro-1H-indene core creates a rigid and sterically demanding framework. When functionalized with a donor atom, such as phosphorus, this scaffold is poised to generate highly effective ligands for cross-coupling reactions and other challenging transformations.
The anticipated benefits of a 1,1,3,3-tetramethyl-2,3-dihydro-1H-indenyl phosphine ligand include:
-
Enhanced Catalyst Stability: The bulky tetramethyl framework can protect the metal center from decomposition pathways such as β-hydride elimination and the formation of inactive metal clusters.
-
Promotion of Reductive Elimination: The steric pressure exerted by the ligand can facilitate the final reductive elimination step in cross-coupling catalytic cycles, leading to higher turnover numbers.
-
Unique Selectivities: The defined steric profile may induce unique regio- and stereoselectivities in catalytic transformations.
This guide will focus on the prospective synthesis of a phosphine ligand derived from 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene and its hypothetical application in palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.[4][5][6]
Proposed Synthesis of (1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)diphenylphosphine
Synthetic Workflow Diagram
Caption: Proposed synthetic route to the target phosphine ligand.
Step-by-Step Protocol for Ligand Synthesis
PART A: Synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-amine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-one (1.0 eq), ammonium acetate (10 eq), and methanol.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Basify the aqueous residue with 6 M NaOH and extract with diethyl ether (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.
PART B: Synthesis of (1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)diphenylphosphine
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the synthesized 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-amine (1.0 eq) in anhydrous, degassed toluene.
-
Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Phosphinylation: Cool the solution back to -78 °C and add chlorodiphenylphosphine (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer and extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude phosphine ligand can be purified by recrystallization or column chromatography under an inert atmosphere.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bulky and electron-rich nature of the proposed phosphine ligand makes it a prime candidate for facilitating challenging Suzuki-Miyaura cross-coupling reactions, particularly those involving sterically hindered aryl chlorides.
Proposed Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol for a Model Suzuki-Miyaura Coupling Reaction
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)diphenylphosphine (L)
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene/water solvent mixture
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve Pd(OAc)₂ (1 mol%) and the phosphine ligand (2.2 mol%) in anhydrous, degassed toluene. Stir for 30 minutes at room temperature.
-
Reaction Setup: To a Schlenk tube, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Addition of Catalyst and Solvents: Add the pre-formed catalyst solution to the Schlenk tube. Add additional toluene and water to achieve the desired solvent ratio (e.g., 10:1 toluene:water).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Hypothetical Performance Data
The following table presents hypothetical data for the model reaction, illustrating the potential benefits of the bulky dihydroindenyl phosphine ligand compared to a standard, less bulky phosphine ligand like triphenylphosphine (PPh₃).
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / L | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Pd(OAc)₂ / PPh₃ | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 24 | <20 |
| Pd(OAc)₂ / L | 2-chloro-m-xylene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~85 |
| Pd(OAc)₂ / PPh₃ | 2-chloro-m-xylene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 24 | <5 |
This data is hypothetical and intended to illustrate the expected outcome based on the principles of using bulky phosphine ligands in catalysis.
Conclusion and Future Directions
The 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene scaffold presents an exciting, underexplored platform for the design of novel, sterically demanding ligands. The hypothetical phosphine ligand discussed herein is predicted to exhibit excellent performance in challenging cross-coupling reactions. Future research should focus on the actual synthesis and characterization of this and related ligands, followed by a systematic evaluation of their catalytic activity in a broad range of transformations. The exploration of other donor functionalities, such as N-heterocyclic carbenes, attached to this bulky framework could also lead to the discovery of highly active and selective catalysts. The development of chiral versions of these ligands could open doors to asymmetric catalysis. For researchers in both academia and industry, the 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene platform represents a promising frontier in ligand design and catalyst development.
References
- Albrecht, J., et al. (2021). Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C−H Borylation of Arenes and Alkanes. Chemistry – A European Journal, 27(65), 16225-16235.
- Doucet, H., & Douglas, C. J. (2018). Indenylmetal Catalysis in Organic Synthesis.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Shaughnessy, K. H., et al. (2010). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. The Journal of Organic Chemistry, 75(2), 438-447.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
Welcome to the technical support center for the synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges in this synthetic procedure. Our focus is on providing practical, mechanistically grounded solutions to common side reactions and purification hurdles.
Introduction to the Synthesis and its Challenges
The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene, a valuable building block in various fields, is most commonly achieved through a Friedel-Crafts alkylation of a suitable aromatic precursor with an isobutylene source. While seemingly straightforward, this reaction is often plagued by a series of side reactions that can significantly impact yield and purity. The core of these challenges lies in the electrophilic nature of the reaction and the reactivity of the carbocation intermediates.
This guide will dissect the most prevalent side reactions, offering troubleshooting strategies rooted in a deep understanding of the underlying reaction mechanisms.
Troubleshooting Guide: Common Side Reactions and Solutions
Issue 1: Formation of Isobutylene Oligomers (Dimers, Trimers, etc.)
Symptoms:
-
A significant portion of the crude product consists of low-boiling point, non-aromatic hydrocarbons.
-
GC-MS analysis reveals peaks corresponding to C8, C12, and higher aliphatic olefins.
-
The overall yield of the desired tetramethyl-dihydro-indene is low.
Root Cause Analysis: Under the acidic conditions of the Friedel-Crafts reaction, the isobutylene (or its precursor, like tert-butyl chloride) readily forms a tert-butyl carbocation. This carbocation can act as an electrophile and attack another molecule of isobutylene, initiating a cationic polymerization cascade. This leads to the formation of diisobutylene, triisobutylene, and higher oligomers.[1] This process is highly exothermic and can become the dominant reaction pathway if not properly controlled.[1]
Mitigation Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature | Maintain a low reaction temperature (typically between -20°C to 0°C). | The oligomerization of isobutylene has a higher activation energy than the desired alkylation of the aromatic ring. Lower temperatures will disproportionately slow down the oligomerization side reaction. |
| Reactant Addition | Add the isobutylene source (gas or liquid) slowly and sub-surface to a well-stirred solution of the aromatic substrate and Lewis acid. | This ensures that the concentration of free isobutylene in the reaction mixture is kept to a minimum, reducing the probability of self-reaction. |
| Lewis Acid Choice | Consider using a milder Lewis acid or a solid acid catalyst. | Strong Lewis acids like AlCl₃ can aggressively promote isobutylene polymerization. Milder acids or solid catalysts can offer better selectivity towards the desired alkylation. |
| Stoichiometry | Use a molar excess of the aromatic substrate relative to the isobutylene source. | This increases the likelihood that the tert-butyl carbocation will react with the aromatic ring rather than another isobutylene molecule. |
Experimental Protocol for Minimizing Oligomerization:
-
Cool the reaction vessel containing the aromatic substrate and solvent to the desired low temperature (-20°C to 0°C).
-
Add the Lewis acid catalyst portion-wise, allowing the temperature to stabilize between additions.
-
Introduce the isobutylene source at a slow, controlled rate using a syringe pump or a gas dispersion tube, ensuring efficient mixing.
-
Monitor the reaction progress by GC to track the formation of the desired product versus the oligomers.
-
Upon completion, quench the reaction at low temperature before workup.
Issue 2: Over-Alkylation and Formation of Poly-substituted Byproducts
Symptoms:
-
GC-MS analysis of the crude product shows significant peaks with a higher molecular weight than the desired product, often corresponding to the addition of one or more tert-butyl groups to the tetramethyl-dihydro-indene core.
-
The desired product is difficult to purify from these higher-boiling point impurities.
Root Cause Analysis: The alkyl groups introduced onto the aromatic ring are electron-donating, which activates the ring towards further electrophilic substitution. This means that the desired product, 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene, is more reactive than the starting aromatic material. Consequently, it can compete with the starting material for the tert-butyl carbocation, leading to the formation of byproducts such as 5-tert-butyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene. In a similar synthesis of hexamethyl-dihydro-indene, the formation of tert-butyl and even tert-hexyl substituted side products was observed, highlighting the prevalence of this issue.
Mitigation Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Reactant Ratio | Use a significant molar excess of the aromatic starting material. | By increasing the concentration of the initial substrate, it becomes statistically more likely to be alkylated than the already-substituted product. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to an optimal level. | Prolonged reaction times increase the probability of over-alkylation. |
| Catalyst Loading | Use the minimum effective amount of Lewis acid. | A lower catalyst concentration can help to moderate the overall reactivity and reduce the rate of the second alkylation. |
Issue 3: Isomer Formation and Rearrangements
Symptoms:
-
¹H and ¹³C NMR spectra of the product show more signals than expected for the desired symmetrical product.
-
GC analysis reveals multiple peaks with the same mass, indicating the presence of isomers.
Root Cause Analysis: While the formation of the tert-butyl carbocation from isobutylene is straightforward, rearrangements can occur in the aromatic substrate or in any alkyl side chains present on the starting material, especially under strongly acidic conditions. For the synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene, this is less of a concern if starting with an unsubstituted or symmetrically substituted indane derivative. However, if using a substituted indane, the directing effects of the existing substituents will influence the position of the incoming methyl groups.
Mitigation Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Starting Material Purity | Ensure the use of a high-purity, isomerically pure aromatic starting material. | Impurities in the starting material will lead to a mixture of products. |
| Reaction Temperature | Maintain a consistent and low reaction temperature. | Higher temperatures can provide the energy needed for less favorable isomerization pathways to occur. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the crude 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene?
A1: Fractional distillation under reduced pressure is the most effective method for purifying the final product. The desired tetramethyl-dihydro-indene has a significantly higher boiling point than the isobutylene oligomers but a lower boiling point than the over-alkylated byproducts. A carefully packed distillation column and a slow distillation rate are crucial for achieving good separation. For removal of minor impurities, column chromatography on silica gel with a non-polar eluent (e.g., hexane) can also be effective.
Q2: How can I effectively monitor the progress of the reaction?
A2: Gas chromatography (GC) is the ideal technique for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the desired product, as well as any major side products. This allows for the optimization of reaction time to maximize the yield of the target molecule while minimizing the formation of over-alkylated species.
Q3: Can I use a different Lewis acid instead of aluminum chloride?
A3: Yes, other Lewis acids can be used and may offer advantages in terms of selectivity. Ferric chloride (FeCl₃) is a common alternative. Solid acid catalysts, such as certain zeolites or acidic resins, can also be employed. These can sometimes offer improved selectivity and easier removal from the reaction mixture. The optimal catalyst will depend on the specific aromatic substrate and reaction conditions.
Q4: What are the key safety precautions for this synthesis?
A4: The Friedel-Crafts alkylation is a potentially hazardous reaction. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using anhydrous conditions, as Lewis acids like AlCl₃ react violently with water.
-
Careful control of the reaction temperature, as the reaction can be exothermic.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Having an appropriate quenching agent ready to neutralize the Lewis acid at the end of the reaction.
Visualizing the Reaction Pathways
To better understand the relationship between the desired reaction and the common side reactions, the following workflow diagram is provided.
Caption: Reaction scheme for the synthesis of tetramethyl-dihydro-indene.
References
- U.S. Patent 4,100,220A, "Dimerization of isobutene," published July 11, 1978.
- Olah, G. A. (Ed.). (1963).
- Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. CRC press.
Sources
Optimizing reaction conditions for synthesizing indene derivatives
Technical Support Center: Synthesis of Indene Derivatives
Welcome to the technical support center for the synthesis of indene derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of constructing the indene scaffold. Indene and its derivatives are crucial structural motifs in pharmaceuticals, functional materials, and as ligands in organometallic chemistry.[1][2][3][4][5][6]
This resource provides field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level strategic decisions you'll face when planning your synthesis.
Q1: There are numerous ways to synthesize indenes. How do I choose the most suitable synthetic route for my target molecule?
A1: The optimal route depends on three main factors: (1) the availability of starting materials, (2) the desired substitution pattern on both the five-membered and six-membered rings, and (3) the functional group tolerance required.
Here is a comparative analysis of common strategies:
| Synthetic Strategy | Primary Application & Strengths | Common Limitations | Key Considerations & Causality |
| Transition Metal Catalysis | Highly versatile for complex, functionalized indenes. Excellent functional group tolerance.[7][8][9][10] | Catalyst/ligand sensitivity, cost, and potential for side reactions. Requires careful optimization. | Mechanism: These reactions often involve catalytic cycles like carbopalladation or C-H activation.[9][11] The choice of metal (Pd, Au, Rh, Ni) and ligand is critical as it dictates reactivity, selectivity, and catalyst stability.[7][12] |
| Nazarov Cyclization | Excellent for synthesizing cyclopentenones, which can be precursors to indenes.[13][14] | Requires divinyl ketone precursors. Can have regioselectivity issues and is often promoted by harsh acids, which may not be suitable for sensitive substrates.[13][15] | Mechanism: This is a 4π-electrocyclic ring closure of a pentadienyl cation.[14][16] Electron-donating or -withdrawing groups can be used to direct the cyclization and improve regioselectivity.[13] |
| Indanone Reduction & Dehydration | A classic, reliable two-step method for simple indenes.[2][17] | Limited to the substitution patterns available on the precursor indanone. The dehydration step can sometimes lead to isomerization or polymerization. | Causality: The first step is a standard ketone reduction. The second is an acid-catalyzed E1 or E2 elimination. The choice of acid and solvent for dehydration is crucial to prevent unwanted side reactions. |
| Intramolecular Friedel-Crafts | Good for creating the indanone precursor from readily available arylpropanoic acids.[1] | Requires strongly acidic conditions (e.g., Polyphosphoric Acid - PPA), limiting functional group tolerance. | Mechanism: An electrophilic aromatic substitution where the acylium ion attacks the aromatic ring. Ring-activating groups enhance the reaction rate and can direct the cyclization position. |
Q2: My target indene derivative is chiral. What are the best strategies for enantioselective synthesis?
A2: Achieving high enantioselectivity in indene synthesis is a significant challenge. The most successful approaches rely on asymmetric catalysis. Gold(I) and Palladium(II) complexes with chiral ligands have been effectively used.[18][19][20] For instance, enantioselective synthesis has been achieved through the cyclization of ortho-(alkynyl)styrenes using chiral gold catalysts or via cascade reactions involving boronic acids with chiral palladium catalysts.[18] Another strategy is the asymmetric reductive Heck reaction to form cyclic compounds with quaternary stereocenters.[8]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a Q&A format.
Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes and how can I fix it?
A1: Low yield is a common issue that can stem from several sources. A systematic approach is needed to diagnose the problem.
Troubleshooting Workflow for Low-Yield Reactions
Caption: A logical workflow for diagnosing low-yield reactions.
Detailed Troubleshooting Steps:
-
Catalyst Inactivation (for metal-catalyzed reactions):
-
Cause: The metal catalyst (e.g., Pd, Au, Rh) can be sensitive to air, moisture, or impurities in the reagents or solvent. The choice of ligand is also crucial for catalyst stability and turnover.[7]
-
Solution:
-
Ensure all reagents are pure and solvents are anhydrous and properly degassed.
-
Use fresh, high-quality catalyst. For gold-catalyzed reactions, an N-heterocyclic carbene (NHC) complex like IPrAuNTf₂ can be more robust than phosphine-based systems.[12]
-
Screen different ligands. The ligand can dramatically affect selectivity and yield in palladium-catalyzed tandem reactions.[7]
-
-
-
Incorrect Reaction Conditions:
-
Cause: The reaction may require a higher temperature for activation or a longer time to reach completion. Conversely, excessive heat can cause decomposition.
-
Solution:
-
Monitor the reaction by TLC or LC-MS at regular intervals.
-
Incrementally increase the temperature.
-
If decomposition is observed, try running the reaction at a lower temperature for a longer period.
-
-
-
Product Instability:
-
Cause: Indenes can be prone to polymerization, especially under acidic conditions or upon exposure to air and light.[3][4]
-
Solution:
-
Work up the reaction promptly upon completion.
-
Avoid harsh acidic or basic conditions during extraction if your product is sensitive.[21]
-
Purify the product quickly and store it under an inert atmosphere (e.g., Argon or Nitrogen) at a low temperature.
-
-
Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A2: Poor regioselectivity arises when a reaction can proceed through multiple, energetically similar pathways.
-
Steric Hindrance:
-
Cause: In many reactions, the approach of reagents is governed by sterics. For example, in the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, the regioselectivity is dependent on the steric nature of the alkyne's substituent.[7]
-
Solution: Modify the steric bulk of your substrates. A larger substituent will more effectively direct the reaction to the less hindered position.
-
-
Electronic Effects:
-
Cause: In reactions involving electrophilic attack on an aromatic ring or cyclization of a polarized intermediate (like in the Nazarov cyclization), the electronics of the substrate are paramount.[13]
-
Solution: Introduce or modify electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on your substrate. EDGs will activate the ortho and para positions to electrophilic attack, while EWGs will deactivate them. This can be used to favor one cyclization pathway over another.
-
Controlling Regioselectivity in Nazarov Cyclization
Caption: Influence of electronics on Nazarov cyclization regioselectivity.
Q3: My desired product is contaminated with byproducts. What are the most common side reactions and how can I suppress them?
A3: Byproduct formation is often a result of competing reaction pathways or subsequent reactions of the desired product.
-
Polymerization:
-
Cause: The double bond in the five-membered ring of indene is reactive and can polymerize.[3][4]
-
Solution: Use milder reaction conditions. If using strong acids (e.g., in dehydration of an indanol), consider using a milder acid or a heterogeneous catalyst like HZSM-5.[17] Minimize reaction time and purify the product immediately.
-
-
Formation of Isomeric Byproducts (e.g., Indanones, Indanols):
-
Cause: Incomplete reaction. For instance, in the two-step synthesis from indanone, residual indanol (from incomplete dehydration) or unreacted indanone will contaminate the final product.[17]
-
Solution: Ensure each step goes to completion by monitoring with TLC/LC-MS. For the dehydration step, ensure efficient water removal, for example, by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.[2]
-
-
Decomposition:
-
Cause: Some substrates or products are not stable under the reaction conditions. For example, using harsh acids like Bi(OTf)₃ or TfOH in some cyclizations can lead to complete decomposition of the starting material.[15]
-
Solution: Screen milder catalysts and conditions. If a strong acid is required, try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to control the reactivity.
-
Part 3: Experimental Protocols
Protocol 1: Gold-Catalyzed Intramolecular Hydroalkylation of an Ynamide (Adapted from G. L. Tolnai, et al., Org. Lett., 2015)[12]
This protocol describes a mild and efficient method for synthesizing substituted indenes.
-
Reagent Preparation:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the ynamide substrate (1.0 equiv).
-
Add the gold(I) catalyst, IPrAuNTf₂ (0.01 to 0.05 equiv, 1-5 mol%). A 5 mol% loading is recommended for initial optimization.[12]
-
Add anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.1 M.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-20 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure indene derivative.
-
Protocol 2: Synthesis of Indene via Reduction and Dehydration of 1-Indanone (General procedure based on established methods)[2][17]
This is a classic, robust two-step synthesis suitable for many indene scaffolds.
Step A: Reduction of 1-Indanone to 1-Indanol
-
Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-indanone (1.0 equiv).
-
Dissolve the indanone in a suitable polar solvent like methanol or tetrahydrofuran (THF).[2]
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.1 equiv) portion-wise to the cooled solution. Common reducing agents include NaBH₄, LiAlH₄, or DIBAL-H.[2]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.
-
-
Workup:
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 1-indanol. This is often pure enough for the next step.
-
Step B: Acid-Catalyzed Dehydration of 1-Indanol
-
Setup:
-
Dehydration:
-
Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap and by TLC analysis.
-
Continue heating until no more water is evolved and the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude indene by flash chromatography or distillation. Caution: Indene can polymerize; purification should be performed promptly.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
Yin, H., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2011). CN101318887B - Method for preparing indene compounds.
-
López, A., et al. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [¹²C/¹³C]⁺ Insertion. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indanes. Retrieved from [Link]
-
Tolnai, G. L., et al. (2015). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. Organic Letters. Retrieved from [Link]
-
Gaonkar, D. D., et al. (2025). 1,2 Wagner-Meerwein Shift in Aza-Nazarov Cyclization: Bi(III)-Catalyzed Substrate-Dependent Divergent Synthesis of Highly Substituted Pyrroles and Indenes. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Indene. Retrieved from [Link]
-
dos Santos, M. J. L., et al. (2021). Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
ResearchGate. (2015). Efficient Synthesis of Substituted Indene Derivatives. Retrieved from [Link]
-
Dodds, E. C., et al. (1939). THE SYNTHESIS OF SOME INDENE AND DIHYDRONAPHTHALENE DERIVATIVES RELATED TO STILBESTROL. The Journal of Organic Chemistry. Retrieved from [Link]
-
Yue, D., et al. (2007). Palladium(II)-Catalyzed Synthesis of Functionalized Indenes from o-Alkynylbenzylidene Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chen, Z., et al. (2016). Gold-catalysed facile access to indene scaffolds via sequential C–H functionalization and 5-endo-dig carbocyclization. Chemical Communications. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). The Chemistry of Indene: Properties, Reactivity, and Industrial Potential. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Nazarov Cyclization. YouTube. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
Muñoz, M. P., et al. (2011). Gold(I)-Catalyzed Enantioselective Synthesis of Functionalized Indenes. Angewandte Chemie International Edition. Retrieved from [Link]
-
Parsons, P. J., et al. (2012). Synthesis of Indenes and Benzofulvenes via a Palladium-Catalyzed Three-Component Reaction. ACS Catalysis. Retrieved from [Link]
-
Klubnick, J. (2009). THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. University of Illinois. Retrieved from [Link]
-
Navare, A. A., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Cera, G., et al. (2015). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. Organic Letters. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Al-Yasari, A., et al. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2022). Enyne diketones as substrate in asymmetric Nazarov cyclization for construction of chiral allene cyclopentenones. Nature Communications. Retrieved from [Link]
-
Cera, G., et al. (2015). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. ACS Publications. Retrieved from [Link]
-
Li, J., et al. (2024). Palladium-catalyzed synthesis of indene-1-acetates via sequential double carbopalladation and aryloxycarbonylation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Jiang, H., et al. (2017). Palladium-Catalyzed Synthesis of 1H-Indenes and Phthalimides via Isocyanide Insertion. Organic Letters. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). The Industrial Significance of Indene: A Cornerstone Chemical for Resins and Solvents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. Retrieved from [Link]
-
Gensler, W. J. (1957). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Retrieved from [Link]
-
Johnson, J. B., & Rovis, T. (2009). Synthesis of Biindene Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions. Organic Letters. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Alkenes Multi-Step Synthesis Practice Problems. Retrieved from [Link]
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- 11. Gold-catalysed facile access to indene scaffolds via sequential C–H functionalization and 5-endo-dig carbocyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nazarov Cyclization [organic-chemistry.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. digibuo.uniovi.es [digibuo.uniovi.es]
- 21. How To [chem.rochester.edu]
Technical Support Center: Stability and Handling of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene in Acidic Media
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and mitigate potential challenges in your experimental workflows.
Introduction
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, a substituted indane, is a valuable building block in various synthetic applications. However, its stability in the presence of acids, both Brønsted and Lewis, is a critical consideration. The presence of quaternary alkyl groups on the indane scaffold can influence its reactivity, particularly the propensity for carbocation-mediated transformations. This guide will explore the fundamental chemistry governing its stability and provide practical advice for its use in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Is 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene generally stable under acidic conditions?
A1: The stability of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene in acidic media is highly dependent on the specific conditions, including the nature and concentration of the acid, temperature, and reaction time. While the dihydroindene core is relatively robust, the tetramethyl substitution pattern introduces the potential for acid-catalyzed rearrangements and side reactions. Strong acids, particularly at elevated temperatures, can induce skeletal changes or degradation.
Q2: What are the primary degradation pathways for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene in the presence of a strong acid?
A2: The primary degradation pathway involves the formation of a tertiary carbocation. Protonation of the aromatic ring can lead to a cascade of events. The key reactive intermediate is a benzylic carbocation, which can then undergo several transformations:
-
Rearrangement: Wagner-Meerwein shifts of the methyl groups can occur, leading to isomeric indane structures. This is a common phenomenon in carbocation chemistry, driven by the formation of a more stable carbocation intermediate.[1]
-
Dimerization/Oligomerization: Under certain acidic conditions, particularly with Lewis acids, styrene-like derivatives can undergo dimerization or oligomerization.[2] While the starting material is not a styrene, acid-catalyzed ring-opening or rearrangement could potentially generate species that then oligomerize.
-
Cracking/Fragmentation: With very strong acids and high temperatures, cracking of the indane skeleton can occur, leading to the formation of various alkylbenzenes and other aromatic compounds.[3]
Q3: Can I use 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene in Friedel-Crafts reactions?
A3: Yes, but with caution. Friedel-Crafts reactions are classic examples of electrophilic aromatic substitutions that utilize strong Lewis or Brønsted acids as catalysts.[4][5][6] When using 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene as a substrate in a Friedel-Crafts reaction, you must consider the possibility of intramolecular rearrangements. It is also important to note that Friedel-Crafts alkylations can sometimes be reversible, a process known as dealkylation.[4] Careful optimization of the catalyst, temperature, and reaction time is crucial to favor the desired substitution over potential side reactions.
Q4: Are there any recommended acids or catalysts that are less likely to cause degradation?
A4: For reactions requiring acidic conditions, consider using milder Lewis acids or solid acid catalysts. Zeolites, for instance, are used in industrial-scale Friedel-Crafts alkylations and can offer higher selectivity and reduced side reactions compared to traditional catalysts like aluminum chloride.[5] For Brønsted acids, using a weaker acid or a catalytic amount of a strong acid at low temperatures can help minimize degradation. The rate of degradation is often dependent on the acid strength and concentration.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of multiple unexpected isomers in the product mixture. | Acid-catalyzed carbocation rearrangement (Wagner-Meerwein shift). | Lower the reaction temperature. Use a milder Lewis or Brønsted acid. Reduce the reaction time. |
| Significant amount of high molecular weight, tar-like material. | Dimerization or polymerization of reactive intermediates. | Decrease the concentration of the substrate. Use a catalyst system known to suppress oligomerization.[2] Ensure the absence of any alkene impurities that could initiate polymerization. |
| Low yield of the desired product with recovery of starting material. | Insufficient acid strength or catalyst activity for the intended transformation. | Gradually increase the acid concentration or switch to a stronger acid while carefully monitoring for side product formation. Consider using a co-catalyst or promoter.[8] |
| Presence of fragmentation products (e.g., alkylbenzenes). | Cracking of the indane skeleton due to excessive acid strength or high temperature. | Drastically reduce the reaction temperature. Use a less aggressive acid catalyst.[3] |
Experimental Protocol: Monitoring the Stability of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene in the Presence of a Strong Acid
This protocol provides a general framework for assessing the stability of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene under specific acidic conditions.
Objective: To determine the rate and extent of degradation or rearrangement of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene in the presence of a strong Brønsted acid (e.g., trifluoroacetic acid) at a controlled temperature.
Materials:
-
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (high purity)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Reaction vials with septa
-
Thermostatically controlled reaction block or oil bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene in anhydrous DCM (e.g., 10 mg/mL).
-
Prepare a stock solution of the internal standard in anhydrous DCM (e.g., 5 mg/mL).
-
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of the substrate stock solution and the internal standard stock solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 25 °C, 50 °C).
-
-
Initiation of Reaction:
-
At time t=0, add a predetermined volume of TFA to each vial to achieve the desired acid concentration (e.g., 1%, 5%, 10% v/v).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), quench the reaction in one of the vials by adding an excess of saturated sodium bicarbonate solution.
-
Vortex the vial to ensure complete neutralization of the acid.
-
-
Work-up and Analysis:
-
Separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Analyze the organic layer by GC-FID to quantify the remaining starting material relative to the internal standard and to identify any new peaks corresponding to degradation products or isomers.
-
-
Data Analysis:
-
Plot the concentration of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene as a function of time for each acid concentration and temperature.
-
Identify and, if possible, characterize any major degradation products using GC-MS or NMR spectroscopy.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential acid-catalyzed reactions that 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene may undergo.
Caption: Acid-catalyzed degradation pathways of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
Caption: Experimental workflow for assessing the stability of the indane derivative.
References
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. Available at: [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). Asian Journal of Organic Chemistry. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Available at: [Link]
-
Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers. (2024). Macromolecules. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Indane synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. MDPI. Available at: [Link]
-
Synthesis of a Substituted Indane. Chemistry Stack Exchange. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Available at: [Link]
-
Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. PubMed. Available at: [Link]
-
Triacetoneamine Derivatives:- Industrial Applications and Recent Developments. (2025). ResearchGate. Available at: [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
-
Dimerisation and subsequent cyclisation of alkene 8 to indane derivative 9. ResearchGate. Available at: [Link]
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(PDF) Chemistry of terephthalate derivatives: a review. (2025). ResearchGate. Available at: [Link]
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3.3: Rearrangements. (2023). Chemistry LibreTexts. Available at: [Link]
-
"Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library. Available at: [Link]
-
Decomposition of styrene dimers: The influence of the acid strength of the catalyst. (2025). ResearchGate. Available at: [Link]
-
Unexpected Side Products in the Large-Scale Preparation of 2,3-Dihydro-1,1,2,2,3,3-hexamethyl-1H-indene. ResearchGate. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available at: [Link]
-
Catalytic Asymmetric Ionic Hydrogenation of α‑Alkyl Styrenes. PMC - NIH. Available at: [Link]
-
Taming Highly Unstable Radical Anions and 1,4-Organodilithiums by Flow Microreactors: Controlled Reductive Dimerization of Styrenes. JACS Au - ACS Publications. Available at: [Link]
-
Chemical Properties of 1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl-. Cheméo. Available at: [Link]
-
Selective dimerization of α-methylstyrene by tunable bis(catecholato)germane Lewis acid catalysts. Dalton Transactions (RSC Publishing). Available at: [Link]
-
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. NIST WebBook. Available at: [Link]
-
(PDF) Synthesis of 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol via azo group insertion of dimethylvinylidene carbene under phase transfers catalysis conditions. (2025). ResearchGate. Available at: [Link]
-
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-. NIST WebBook. Available at: [Link]
-
Direct Entry to 4,10-Didesmethyl (9S)-Dihydroerythronolide A via Catalytic Allene Osmylation. PubMed. Available at: [Link]
-
1H-Indene, 2,3-dihydro-1,1,2,2-tetramethyl-5-(1,1,2,2-tetramethylpropyl)-. SpectraBase. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. softbeam.net:8080 [softbeam.net:8080]
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- 7. Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Indane Derivatives: A Focus on Structure-Activity Relationships
A Note to the Researcher: This guide provides a comparative overview of the biological activities of various indane derivatives based on available scientific literature. It is important to note that after an extensive search, there is a significant lack of published biological assay data for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene . Therefore, this document will focus on comparing other biologically active indane derivatives to provide a broader context of the therapeutic potential of the indane scaffold and to highlight structure-activity relationships that may inform future research into simple alkyl-substituted indanes.
Introduction to the Indane Scaffold
The indane nucleus, consisting of a benzene ring fused to a cyclopentane ring, is a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework for the design of therapeutic agents targeting a wide array of biological pathways. The amenability of the indane ring system to various substitutions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of numerous clinically significant drugs. This guide explores the diverse biological activities of indane derivatives, with a focus on anticancer, neuroprotective, anti-inflammatory, and antioxidant properties, by comparing the performance of various substituted indanes in relevant biological assays.
Anticancer Activity of Indane Derivatives
The indane scaffold has been extensively explored for the development of novel anticancer agents. The antiproliferative activity of these derivatives is often attributed to their ability to interfere with key cellular processes such as tubulin polymerization, cell cycle progression, and apoptosis induction.
Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization, a critical process in cell division, making it an attractive target for cancer therapy. These compounds have also demonstrated anti-angiogenic properties, which are crucial for preventing tumor growth and metastasis.[1]
Comparative Analysis of Antiproliferative Activity:
The antiproliferative activities of several 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives were evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | B Ring Substituent | K562 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.031 | 0.028 | 0.087 | 0.045 |
| 12j | 3,4,5-trimethoxyphenyl | 0.088 | 0.075 | 0.15 | 0.11 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.063 | 0.051 | 0.12 | 0.089 |
| 12t | 5'-indole | 0.12 | 0.15 | 0.21 | 0.18 |
| CA-4 (Combretastatin A-4) | - | 0.002 | 0.003 | 0.004 | 0.003 |
| Data sourced from[1] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of electron-donating groups on the B ring generally enhances antiproliferative activity compared to electron-withdrawing groups.[1]
-
Compound 12d , with a 4-hydroxy-3-methoxyphenyl group, exhibited the most potent activity among the tested derivatives, with IC50 values in the nanomolar range across all cell lines.[1]
-
The introduction of an indole ring at the B position, as in compound 12t , maintained good antiproliferative activity.[1]
Experimental Protocol: In Vitro Cell Growth Inhibition Assay (CCK-8)
-
Cell Seeding: Cancer cells (K562, A549, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Signaling Pathway Visualization:
Neuroprotective Effects of Indane Derivatives
The indane scaffold is a core component of several neuroprotective agents. Derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), as well as exhibiting antioxidant properties.
Indane-1,3-dione Derivatives in Neuroprotection
Indane-1,3-dione derivatives have shown promise as multifunctional agents for the treatment of Alzheimer's disease by exhibiting antioxidant and neuroprotective effects.
Comparative Analysis of Neuroprotective and Antioxidant Activity:
Two thiophenyl derivatives of indane-1,3-dione, Compound 34 and Compound 38 , were evaluated for their antioxidant potential and neuroprotective effects against H₂O₂ and Aβ-induced toxicity in SH-SY5Y neuroblastoma cells.[2]
| Assay | Compound 34 | Compound 38 |
| ORAC-FL Antioxidant Assay | Good | Good |
| H₂O₂-induced Oxidative Stress | Diminished | Diminished |
| H₂O₂-induced Toxicity | Neuroprotective | Neuroprotective |
| Aβ-induced Toxicity | Neuroprotective | Neuroprotective |
| Qualitative data sourced from[2] |
Structure-Activity Relationship (SAR) Insights:
-
The study suggests that the substitution of a thiophenyl group at the 2-position of the indane-1,3-dione core is crucial for the observed neuroprotective and antioxidant activities.[2]
-
Both compounds demonstrated drug-like properties in preliminary pharmacokinetic studies, indicating their potential as lead candidates for further development.[2]
Experimental Protocol: Neuroprotective Effect against Aβ-induced Toxicity
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Aβ Oligomer Treatment: Aggregated amyloid-beta (Aβ) oligomers are added to the cell culture to induce toxicity.
-
Incubation: Cells are incubated with the Aβ oligomers for 24-48 hours.
-
Cell Viability Assay: Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells.
-
Data Analysis: The neuroprotective effect is quantified as the percentage increase in cell viability in the presence of the test compound compared to cells treated with Aβ oligomers alone.
Anti-inflammatory and Antioxidant Activities
Various indane derivatives have been investigated for their anti-inflammatory and antioxidant properties. These activities are often linked to their ability to scavenge free radicals and modulate inflammatory pathways.
Naturally Occurring Indane Derivatives with Antioxidant Activity
Four novel indane derivatives, anisotindans A–D, were isolated from the roots of Anisodus tanguticus and evaluated for their radical scavenging activity.[3]
Comparative Analysis of Radical Scavenging Activity:
| Compound | ABTS Radical Scavenging IC50 (µM) | DPPH Radical Scavenging IC50 (µM) |
| Anisotindan A (1) | 15.62 ± 1.85 | 68.46 ± 17.34 |
| Anisotindan B (2) | 40.92 ± 7.02 | > 100 |
| Anisotindan C (3) | 43.93 ± 9.35 | > 100 |
| Anisotindan D (4) | 32.38 ± 6.29 | > 100 |
| Vitamin C (Control) | 22.54 ± 5.18 | - |
| Data sourced from[3] |
Structure-Activity Relationship (SAR) Insights:
-
Anisotindan A exhibited the strongest antioxidant activity, even surpassing that of the standard antioxidant, Vitamin C, in the ABTS assay.[3]
-
The potent activity of Anisotindan A is suggested to be attributed to the OH-1' substitution and the specific configuration at C-2'.[3]
-
The significant difference in antioxidant activity between the epimers Anisotindan A and Anisotindan B highlights the importance of stereochemistry for biological activity.[3]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of each sample concentration is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined.
Conclusion and Future Directions
The indane scaffold represents a highly versatile and privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antioxidant effects. The structure-activity relationship studies on various substituted indanes reveal that the nature and position of substituents on the indane ring are critical determinants of their biological potency and selectivity.
While significant research has been conducted on functionalized indane derivatives, there remains a notable gap in the literature concerning the biological activities of simple alkyl-substituted indanes such as 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene . The limited available information hints at potential toxicity, but a comprehensive evaluation of its pharmacological profile is lacking. Future research should focus on systematically evaluating the biological effects of such simple indane analogs to fully understand the contribution of alkyl substitution to the overall activity and toxicity profile of this important chemical class. Such studies would not only fill a critical knowledge gap but could also unveil new avenues for the development of novel therapeutic agents based on the versatile indane scaffold.
References
-
Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (2025). ResearchGate. [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PMC. [Link]
-
Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. (2023). MDPI. [Link]
Sources
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- 2. The uses and toxicity of 1,1,3,3-Tetramethylurea_Chemicalbook [chemicalbook.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly extrapolated from the known hazards of its parent compound, Indene, and established best practices for handling flammable and irritant aromatic hydrocarbons.
Understanding the Hazard Profile: A Proactive Approach to Safety
Due to the limited availability of specific safety data for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, a conservative approach to handling is paramount. The hazard profile is inferred from the parent compound, Indene, which is classified as a flammable liquid and a potential aspiration hazard.[1][2] It is also known to be an irritant to the eyes, skin, and respiratory system.[3] Therefore, we must treat 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene with the same, if not greater, level of caution.
Inferred Primary Hazards:
-
Flammability: Assumed to be a combustible liquid.[4] Keep away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Aspiration Toxicity: May be fatal if swallowed and enters airways.[1][2]
-
Skin and Eye Irritation: Expected to cause skin and eye irritation upon contact.
-
Respiratory Irritation: Vapors may cause respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, and the subsequent workflow diagram provides a systematic approach to its selection and use.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. | To prevent eye contact which can cause serious irritation.[6] |
| Skin Protection | ||
| Hand Protection | Wear compatible chemical-resistant gloves. Nitrile rubber is a common and effective choice for many organic solvents, but always check the manufacturer's glove compatibility chart for the specific chemical or a suitable analogue. | To prevent skin contact, which can lead to irritation and potential absorption.[6][7] |
| Body Protection | A flame-retardant lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | To protect against accidental skin contact and in the event of a small fire or flash. |
| Respiratory Protection | All handling of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene should be conducted in a certified chemical fume hood.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors which may cause respiratory irritation. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for ensuring safety.
Preparation:
-
Consult the SDS of the Parent Compound: Before beginning any work, thoroughly review the Safety Data Sheet for Indene to familiarize yourself with its hazards and handling precautions.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Assemble all Materials: Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Don Appropriate PPE: Put on all required personal protective equipment as determined by your risk assessment.
Handling:
-
Grounding and Bonding: When transferring the chemical from a larger container, ensure that both the source and receiving containers are properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.[1][5]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition.[5]
-
Avoid Inhalation and Contact: Perform all manipulations of the compound well within the chemical fume hood to prevent the inhalation of vapors.[2] Avoid direct contact with skin and eyes.[2]
-
Keep Containers Closed: Keep the container tightly closed when not in use to minimize the release of vapors.[1][5]
In Case of a Spill:
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Contain the Spill: For minor spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection:
-
All waste materials contaminated with 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, including excess reagent, contaminated absorbent materials, and used disposable PPE, must be collected in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with organic solvents and should be kept closed at all times except when adding waste.
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[1]
-
Never pour this chemical down the drain or dispose of it with regular trash.
Emergency Procedures: Preparedness is Key
In the event of an exposure or other emergency, immediate and appropriate action can significantly mitigate harm.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2] |
Fire Emergency:
-
In case of a fire, use a dry chemical, carbon dioxide, or foam extinguisher.[5]
-
Do not use a water jet, as it may spread the flammable liquid.
-
If the fire is large or cannot be easily extinguished, evacuate the area and activate the fire alarm.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
Centers for Disease Control and Prevention. (2016, April 11). NIOSH Pocket Guide to Chemical Hazards - Indene. Retrieved from [Link]
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Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]
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Lanxess. 1H-Pyrrole-2,5-dione, 1,1′-[1,3- phenylenebis(methylene)]bis[3-methyl-. Retrieved from [Link]
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KIET. Niosh Pocket Guide To Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016, April 11). NIOSH Pocket Guide to Chemical Hazards - Indene. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]
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National Institutes of Health. Traseolide | C18H26O | CID 50256 - PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl- - Substance Details - SRS. Retrieved from [Link]
-
National Institute of Standards and Technology. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. Retrieved from [Link]
-
The Good Scents Company. 1-ethyl-1,3,3-trimethyl indan, 60899-29-8. Retrieved from [Link]html)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
